molecular formula C18H21NO2 B275939 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid

4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid

Cat. No. B275939
M. Wt: 283.4 g/mol
InChI Key: UGUQBMXJPASIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid, also known as MPPB, is a synthetic compound that has been widely used in scientific research to investigate the biochemical and physiological effects of various molecules. MPPB is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and is implicated in several neuropsychiatric disorders, such as addiction and schizophrenia. Therefore, MPPB has been used to study the role of dopamine D3 receptors in these disorders and to develop potential treatments.

Mechanism of Action

4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and is implicated in several neuropsychiatric disorders, such as addiction and schizophrenia. By blocking dopamine D3 receptors, 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid can modulate the activity of the mesolimbic pathway and alter behavior.
Biochemical and physiological effects:
4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has been shown to have several biochemical and physiological effects. For example, 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has been shown to decrease drug-seeking behavior in animal models of addiction. 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has also been shown to improve cognitive function and motor behavior in animal models of schizophrenia. These effects are thought to be mediated by the modulation of dopamine D3 receptor activity in the mesolimbic pathway.

Advantages and Limitations for Lab Experiments

4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has several advantages and limitations for lab experiments. One advantage is that 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of dopamine D3 receptor activity. Another advantage is that 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has been extensively studied in animal models of addiction and schizophrenia, which allows for the comparison of results across studies. One limitation is that 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has not been extensively studied in humans, which limits its translational potential. Another limitation is that 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has a relatively short half-life, which can complicate dosing and timing in experiments.

Future Directions

There are several future directions for the use of 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid in scientific research. One direction is the investigation of the role of dopamine D3 receptors in other neuropsychiatric disorders, such as depression and anxiety. Another direction is the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid in humans could provide valuable information for the development of potential treatments.

Synthesis Methods

4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzyl chloride. The second step involves the reaction of 4-nitrobenzyl chloride with 1-methyl-3-phenylpropylamine to form the intermediate compound, 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzyl chloride. The final step involves the hydrolysis of the benzyl chloride group to form 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid.

Scientific Research Applications

4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has been used in several scientific studies to investigate the role of dopamine D3 receptors in various neuropsychiatric disorders. For example, 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has been used to study the effects of dopamine D3 receptor antagonism on drug-seeking behavior in animal models of addiction. 4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid has also been used to investigate the role of dopamine D3 receptors in cognitive function and motor behavior in animal models of schizophrenia.

properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(4-phenylbutan-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C18H21NO2/c1-14(7-8-15-5-3-2-4-6-15)19-13-16-9-11-17(12-10-16)18(20)21/h2-6,9-12,14,19H,7-8,13H2,1H3,(H,20,21)

InChI Key

UGUQBMXJPASIPZ-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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